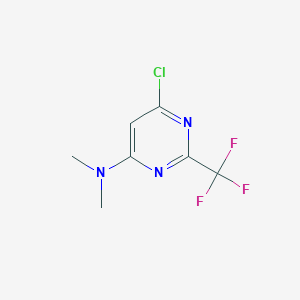

6-chloro-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClF3N3/c1-14(2)5-3-4(8)12-6(13-5)7(9,10)11/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCRUAWWNTTTYOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=NC(=N1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30674273 | |

| Record name | 6-Chloro-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866648-53-5 | |

| Record name | 6-Chloro-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-chloro-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine

Executive Summary: This guide provides a comprehensive technical overview of the synthetic pathway for 6-chloro-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine, a key heterocyclic building block in medicinal chemistry and drug discovery. The document details a robust and efficient two-step synthesis, beginning with the chlorination of a pyrimidinol precursor to form a key dichloro intermediate, followed by a highly regioselective nucleophilic aromatic substitution (SNAr) with dimethylamine. We will delve into the mechanistic rationale behind the reaction's selectivity, provide detailed experimental protocols, and present quantitative data to support the described methodology. This guide is intended for researchers, chemists, and professionals in the field of pharmaceutical development.

Introduction: A Versatile Pyrimidine Scaffold

This compound (CAS No. 866648-53-5) is a polysubstituted pyrimidine derivative of significant interest in the synthesis of complex therapeutic agents.[1][2] Its value stems from a unique combination of structural features:

-

A pyrimidine core , a privileged scaffold in pharmaceutical chemistry.

-

An electron-withdrawing trifluoromethyl (CF₃) group at the C2 position, which enhances metabolic stability and modulates the electronic properties of the ring.

-

A dimethylamino group at the C4 position.

-

A reactive chlorine atom at the C6 position, which serves as a versatile handle for further chemical elaboration through cross-coupling reactions or additional nucleophilic substitutions.[3]

This strategic arrangement of functional groups makes it an ideal starting material for building libraries of compounds for biological screening.

Strategic Rationale and Retrosynthetic Analysis

The most logical and field-proven approach to synthesizing the target molecule is through a sequential substitution strategy on a pyrimidine ring. The retrosynthetic analysis reveals a clear pathway starting from a readily available precursor.

Retrosynthetic Disconnection:

The target molecule can be disconnected at the C4-N bond, pointing to a nucleophilic aromatic substitution (SNAr) reaction between dimethylamine and a suitable precursor, 4,6-dichloro-2-(trifluoromethyl)pyrimidine . This dichloro intermediate is, in turn, accessible from 4-hydroxy-6-(trifluoromethyl)pyrimidine through a standard chlorination reaction.

Caption: Retrosynthetic pathway for the target compound.

This strategy is predicated on the ability to control the regioselectivity of the amination step. The powerful electron-withdrawing nature of the C2-CF₃ group deactivates the adjacent C4 and C6 positions to nucleophilic attack. However, this deactivation is not symmetrical, leading to preferential substitution at the C4 position, a critical aspect that will be explored in the mechanistic section.

Synthesis of Key Intermediate: 4,6-Dichloro-2-(trifluoromethyl)pyrimidine

The foundational step is the conversion of a hydroxypyrimidine to the corresponding dichlorinated intermediate. This is a classic transformation achieved with a potent chlorinating agent such as phosphorus oxychloride (POCl₃).

Experimental Protocol: Chlorination

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxy-6-(trifluoromethyl)pyrimidine (1.0 eq).

-

Reagent Addition: In a fume hood, carefully add phosphorus oxychloride (POCl₃) (2.0-3.0 eq) to the flask. A catalytic amount of a tertiary amine like N,N-diethylaniline or quinoline can be added to facilitate the reaction.[3][4]

-

Reaction Conditions: The reaction mixture is heated to reflux (typically 100-120 °C) and stirred for 5-8 hours.[3] The progress of the reaction should be monitored by TLC or LC-MS.

-

Work-up and Isolation: Upon completion, the reaction is cooled to room temperature. The excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously poured onto crushed ice and stirred. The resulting mixture is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with water, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo to yield the crude 4,6-dichloro-2-(trifluoromethyl)pyrimidine.[4]

-

Purification: The crude product can be purified by vacuum distillation or column chromatography to afford the pure intermediate.[4]

Core Synthesis: Regioselective Amination

This step constitutes the central transformation, where the dichloro intermediate is selectively functionalized with dimethylamine at the C4 position. The choice of solvent and base is crucial for achieving high yield and selectivity.

Caption: Experimental workflow for the regioselective amination.

Data Summary: Amination Reaction

| Parameter | Value/Condition | Rationale / Notes |

| Dichloro-pyrimidine | 1.0 eq | The limiting reagent. |

| Dimethylamine | 1.5 - 2.0 eq | Used in slight excess to ensure complete conversion. Can be used as a solution (e.g., 2.0 M in THF). |

| Base | 2.0 - 3.0 eq | An inorganic base like K₂CO₃ or an organic base like Et₃N is used to scavenge the HCl byproduct.[5] |

| Solvent | Acetonitrile (MeCN) | A polar aprotic solvent is ideal. DMF or THF can also be used.[5][6] |

| Temperature | Room Temperature (~25 °C) | The reaction proceeds efficiently without heating, which helps minimize side reactions.[5] |

| Reaction Time | 12 - 18 hours | Reaction progress should be monitored to determine the optimal time. |

| Typical Yield | > 70% | High yields are expected for this selective transformation. |

Experimental Protocol: Amination

-

Reaction Setup: To a solution of 4,6-dichloro-2-(trifluoromethyl)pyrimidine (1.0 eq) in acetonitrile (MeCN), add potassium carbonate (K₂CO₃, 2.5 eq).

-

Reagent Addition: Add a solution of dimethylamine (1.5 eq, e.g., 2.0 M in THF) dropwise to the stirring suspension at room temperature.

-

Reaction Conditions: Stir the reaction mixture for 18 hours under an inert atmosphere (e.g., nitrogen).[5] Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

-

Work-up and Isolation: After completion, evaporate the solvent under reduced pressure.[5] Partition the residue between ethyl acetate and water. Separate the layers, and extract the aqueous phase with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product is then purified by flash column chromatography (e.g., using a gradient of ethyl acetate in hexane) to yield pure this compound.[5]

Mechanistic Insights: The Key to Regioselectivity

The high regioselectivity of the amination step is a direct consequence of the electronic effects exerted by the trifluoromethyl group. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, which involves the formation of a negatively charged intermediate known as a Meisenheimer complex.

-

Nucleophilic Attack: The dimethylamine attacks one of the chlorine-bearing carbon atoms (C4 or C6).

-

Formation of Meisenheimer Complex: This attack forms a tetrahedral intermediate where the negative charge is delocalized across the pyrimidine ring.

-

Stabilization: The strongly electron-withdrawing CF₃ group at C2 provides significant stabilization for this negative charge. The stabilization is more effective when the attack occurs at the C4 (or C6) position compared to other positions. Crucially, the inductive effect and resonance stabilization are most pronounced for the intermediate formed from attack at C4, making this pathway kinetically favored.

-

Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the chloride ion, yielding the final substituted product.

Numerous studies on related systems confirm that nucleophilic substitution on 2,4-dichloro-6-(trifluoromethyl)pyrimidine or 4,6-dichloro-2-(substituted)pyrimidines consistently occurs at the C4 position.[5][7][8]

Conclusion

The synthesis of this compound is reliably achieved through a two-step sequence involving the chlorination of a hydroxypyrimidine precursor followed by a highly regioselective SNAr reaction with dimethylamine. The success of this pathway hinges on the powerful directing effect of the C2-trifluoromethyl group, which ensures the selective formation of the desired C4-aminated product in high yield. This robust and scalable methodology provides efficient access to a valuable and versatile intermediate for the development of novel pharmaceuticals.

References

- Benchchem. 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine | 1480-66-6.

- ChemicalBook. 4-Chloro-6-trifluoromethylpyrimidine | 37552-81-1.

- Krošelj, V., et al. (2025). Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Acta Pharmaceutica.

- Krošelj, V., et al. (2025). Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Refubium - Freie Universität Berlin.

- Wu, J., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry.

-

MDPI. Synthesis of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Available from: [Link]

- PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

-

ResearchGate. (PDF) Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Available from: [Link]

-

ACS Publications. 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. Journal of Medicinal Chemistry. Available from: [Link]

-

NIH. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Available from: [Link]

- Google Patents. CN102161660A - Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide.

-

ResearchGate. (PDF) ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Available from: [Link]

-

NIH. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. Available from: [Link]

Sources

- 1. CAS 866648-53-5 | 3H32-7-3R | MDL MFCD09743687 | this compound | SynQuest Laboratories [synquestlabs.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. 4-Chloro-6-trifluoromethylpyrimidine | 37552-81-1 [chemicalbook.com]

- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 6. mdpi.com [mdpi.com]

- 7. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 6-chloro-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine

Introduction

6-chloro-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine, a halogenated and fluorinated pyrimidine derivative, is a compound of significant interest in contemporary drug discovery and medicinal chemistry. Its structural features, including the reactive chloro group, the electron-withdrawing trifluoromethyl moiety, and the dimethylamino group, make it a versatile building block for the synthesis of a diverse array of bioactive molecules. Understanding the fundamental physicochemical properties of this compound is paramount for researchers and scientists, as these characteristics govern its behavior in biological systems, influence its suitability for various chemical transformations, and ultimately impact its potential as a drug candidate.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both theoretical insights and detailed experimental protocols for their determination. The methodologies described herein are grounded in established laboratory practices, ensuring scientific integrity and reproducibility.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its molecular identity. The key identifiers for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 866648-53-5 | [1][2][3] |

| Molecular Formula | C₇H₇ClF₃N₃ | [1][2] |

| Molecular Weight | 225.6 g/mol | [1][2][3] |

| IUPAC Name | This compound | |

| Synonyms | N-[6-chloro-2-(trifluoromethyl)-4-pyrimidinyl]-N,N-dimethylamine | [2] |

| InChI Key | RCRUAWWNTTTYOS-UHFFFAOYSA-N | [2] |

| Canonical SMILES | CN(C)C1=CC(=NC(=N1)C(F)(F)F)Cl |

The structural formula of the compound is presented in Figure 1. The pyrimidine core, substituted with a chlorine atom at the 6-position, a trifluoromethyl group at the 2-position, and a dimethylamino group at the 4-position, dictates its chemical reactivity and physical behavior. The chlorine atom is a key reactive site, susceptible to nucleophilic aromatic substitution, which is a cornerstone of its utility as a synthetic intermediate.

Figure 1. Chemical structure of this compound.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of a compound is crucial for its handling, formulation, and application in research and development. While experimental data for this compound is not extensively available in the public domain, we can infer and predict certain properties based on its structure and by comparison with similar compounds. The following table summarizes key physicochemical parameters.

| Property | Experimental Value | Predicted Value | Method of Determination |

| Melting Point | Not available | - | Capillary Method |

| Boiling Point | Not available | - | - |

| Solubility | Not available | - | pH-Solubility Profiling |

| pKa | Not available | - | Potentiometric Titration |

| LogP (Octanol/Water) | Not available | - | Shake-Flask Method / RP-HPLC |

| Physical Form | Solid | - | Visual Inspection |

Note: The absence of publicly available experimental data highlights the specialized nature of this compound. The protocols provided in the subsequent sections offer a robust framework for determining these values in a laboratory setting.

Experimental Protocols for Physicochemical Characterization

The following sections detail the standardized experimental procedures for determining the key physicochemical properties of this compound.

Melting Point Determination

Causality Behind Experimental Choice: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound, while a broad and depressed melting range suggests the presence of impurities. The capillary method is a widely adopted, simple, and accurate technique for this determination.

Experimental Protocol:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.

-

Capillary Loading: A capillary tube, sealed at one end, is tapped into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the bottom of the tube.

-

Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating and Observation: The apparatus is heated at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁ - T₂.

Solubility Profiling

Causality Behind Experimental Choice: The solubility of a compound, particularly its pH-dependent solubility, is a critical parameter in drug development, as it influences absorption and bioavailability. A comprehensive solubility profile across a physiologically relevant pH range is therefore essential.

Experimental Protocol (pH-Solubility Profiling):

-

Buffer Preparation: A series of buffers covering a pH range of 2 to 10 (e.g., phosphate, acetate, and borate buffers) are prepared.

-

Sample Addition: An excess amount of this compound is added to a known volume of each buffer solution in separate vials.

-

Equilibration: The vials are sealed and agitated (e.g., using a shaker bath) at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: After equilibration, the solutions are filtered through a 0.45 µm filter to remove any undissolved solid.

-

Concentration Analysis: The concentration of the dissolved compound in the filtrate from each vial is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility at each pH is plotted to generate a pH-solubility profile.

Determination of Ionization Constant (pKa)

Causality Behind Experimental Choice: The pKa value(s) of a molecule indicate the pH at which it exists in a 50:50 ratio of its ionized and non-ionized forms. This is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. Potentiometric titration is a highly accurate and reliable method for pKa determination.

Experimental Protocol (Potentiometric Titration):

-

Solution Preparation: A solution of this compound of known concentration is prepared in a suitable solvent system (e.g., water or a water-cosolvent mixture if solubility is low).

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected nature of the analyte. The titrant is added in small, precise increments.

-

Data Acquisition: The pH of the solution is recorded after each addition of titrant, once the reading has stabilized.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve or by analyzing the first derivative of the titration curve.

Lipophilicity Determination (LogP)

Causality Behind Experimental Choice: Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a key indicator of a drug's ability to cross cell membranes. The shake-flask method is the traditional and most direct method for LogP determination, while Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a high-throughput alternative.

Experimental Protocol (Shake-Flask Method):

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken for a predetermined period to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

Phase Separation: The two phases are allowed to separate, and a sample is carefully taken from each phase.

-

Concentration Analysis: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The LogP is calculated using the formula: LogP = log([Concentration in Octanol] / [Concentration in Water]).

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would be expected to show signals corresponding to the protons of the dimethylamino group and the proton on the pyrimidine ring. The chemical shifts and coupling patterns would provide information about the electronic environment of these protons.

-

¹³C NMR: Would reveal the number of unique carbon atoms in the molecule and their chemical environments, including the carbons of the pyrimidine ring, the trifluoromethyl group, and the dimethylamino group.

-

¹⁹F NMR: Would show a characteristic signal for the trifluoromethyl group, providing information about its electronic environment.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the functional groups present, such as C-Cl, C-F, C=N, and C-N stretching vibrations, confirming the structural features of the molecule.

-

Mass Spectrometry (MS): Mass spectrometry would provide the exact molecular weight of the compound and information about its fragmentation pattern, which can be used to confirm its structure.

Synthesis and Reactivity

A general synthetic approach to this compound involves the nucleophilic substitution of a precursor molecule. The workflow for a plausible synthesis is depicted in the following diagram.

Caption: A plausible synthetic workflow for this compound.

The chlorine atom at the 6-position is the primary site for further chemical modification through nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups and the construction of more complex molecular architectures.

Conclusion

This technical guide has outlined the key physicochemical properties of this compound and provided detailed experimental protocols for their determination. A thorough characterization of these properties is a critical and indispensable step in the journey of a compound from a synthetic intermediate to a potential therapeutic agent. The methodologies and insights presented herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this versatile chemical entity in their research endeavors.

References

-

This compound. PubChem. [Link]

-

Melting Point Determination. University of Calgary. [Link]

-

pH-Solubility Profiling of Drug Candidates. Creative Bioarray. [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

-

LogP/LogD shake-flask method. Protocols.io. [Link]

-

Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. [Link]

-

Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. [Link]

-

6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. MDPI. [Link]

Sources

An In-Depth Technical Guide to 6-chloro-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold

Chemical Identifier: 6-chloro-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine CAS Number: 866648-53-5

This compound is a fluorinated heterocyclic compound that has emerged as a critical building block in medicinal chemistry. Its strategic combination of a pyrimidine core, a reactive chlorine atom, and a trifluoromethyl group imparts a unique set of physicochemical properties that are highly advantageous for the development of novel therapeutic agents.

The pyrimidine scaffold is a well-established pharmacophore present in numerous approved drugs, recognized for its ability to engage in various biological interactions. The trifluoromethyl group often enhances metabolic stability, binding affinity, and cell permeability of drug candidates.[1][2] The chloro-substituent at the 6-position serves as a versatile handle for introducing further molecular complexity through nucleophilic aromatic substitution (SNAr) reactions, allowing for the systematic exploration of structure-activity relationships (SAR).

This technical guide provides a comprehensive overview of the synthesis, reactivity, and characterization of this key intermediate, alongside insights into its application in contemporary drug discovery programs.

Core Properties and Characterization

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its effective utilization in synthetic campaigns and for the characterization of its downstream derivatives.

Physicochemical Properties

| Property | Value |

| CAS Number | 866648-53-5 |

| Molecular Formula | C₇H₇ClF₃N₃ |

| Molecular Weight | 225.60 g/mol |

| Physical Form | Solid |

| Storage | Store at -20°C, sealed, away from moisture and light. |

Spectroscopic Data

While comprehensive, peer-reviewed spectroscopic data for this specific compound is not extensively published, data for structurally analogous compounds provides a reliable reference for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for the structural elucidation of organic molecules. For this compound, the following characteristic signals are expected:

-

¹H NMR: A singlet corresponding to the proton on the pyrimidine ring, and a singlet integrating to six protons for the N,N-dimethyl group.

-

¹³C NMR: Resonances for the pyrimidine ring carbons, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling. Signals for the N,N-dimethyl carbons will also be present.

-

¹⁹F NMR: A singlet for the trifluoromethyl group.

Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight and elemental composition. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature in the mass spectrum.

Synthesis and Reactivity: A Strategic Approach

The synthesis of this compound is typically achieved through a multi-step sequence starting from readily available precursors. The key transformation involves the regioselective functionalization of a dichlorinated pyrimidine intermediate.

Synthetic Workflow Overview

The general synthetic strategy involves two main stages: the formation of a dichlorinated pyrimidine core followed by a regioselective nucleophilic aromatic substitution.

Caption: General synthetic workflow for the target compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methodologies for the synthesis of analogous substituted pyrimidines.

Step 1: Synthesis of 4,6-dichloro-2-(trifluoromethyl)pyrimidine (Intermediate)

-

Reactants: 2,4,6-trichloropyrimidine, a suitable trifluoromethylating agent (e.g., trifluoromethyltrimethylsilane with a fluoride source), and an appropriate solvent (e.g., anhydrous THF).

-

Procedure: To a solution of 2,4,6-trichloropyrimidine in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon), the trifluoromethylating agent is added. The reaction mixture is stirred at a controlled temperature (this may range from ambient to elevated temperatures depending on the specific reagent used) and monitored by TLC or LC-MS until completion.

-

Work-up: Upon completion, the reaction is quenched, and the product is extracted with a suitable organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield 4,6-dichloro-2-(trifluoromethyl)pyrimidine.

Step 2: Regioselective Amination to Yield the Final Product

-

Reactants: 4,6-dichloro-2-(trifluoromethyl)pyrimidine, dimethylamine (typically as a solution in a solvent like THF or as a gas), a non-nucleophilic base (e.g., N,N-diisopropylethylamine - DIPEA), and a polar aprotic solvent (e.g., N,N-dimethylformamide - DMF or acetonitrile).

-

Procedure: The dichlorinated intermediate is dissolved in the solvent, and the base is added. Dimethylamine is then introduced to the reaction mixture, which is stirred at a controlled temperature (often elevated, e.g., 80-120 °C) and monitored for completion. The electron-withdrawing trifluoromethyl group at the 2-position activates the C4 and C6 positions towards nucleophilic attack. Generally, the C4 position is more reactive, leading to the desired regioselective substitution.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated by extraction. The crude material is then purified by flash column chromatography on silica gel to afford this compound as a solid.

The Role in Drug Discovery: A Gateway to Kinase Inhibitors

Substituted pyrimidines are a cornerstone of modern kinase inhibitor design. The 2,4,6-trisubstituted pyrimidine scaffold is a privileged motif that can effectively target the ATP-binding site of various kinases. This compound serves as an excellent starting point for the synthesis of libraries of potential kinase inhibitors.

The remaining chlorine atom at the 6-position can be displaced by a variety of nucleophiles, including amines, thiols, and alcohols, through SNAr or palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse chemical functionalities to probe the SAR and optimize for potency, selectivity, and pharmacokinetic properties.

Caption: Role as an intermediate in kinase inhibitor discovery.

While specific drugs directly derived from this intermediate are not prominently disclosed in publicly available literature, numerous patents from major pharmaceutical companies describe the synthesis of structurally related kinase inhibitors, highlighting the industrial relevance of this chemical scaffold.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its precursors.

-

Hazard Statements: Based on data for analogous compounds, it should be handled as a compound that is harmful if swallowed, causes skin irritation, and causes serious eye irritation.

-

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Wash skin thoroughly after handling.

-

Use only in a well-ventilated area.

-

-

First Aid:

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If on skin: Wash with plenty of water.

-

If swallowed: Call a poison center or doctor if you feel unwell.

-

Always consult the material safety data sheet (MSDS) for the most current and comprehensive safety information before handling this compound.

Conclusion

This compound is a high-value intermediate for researchers and drug development professionals. Its well-defined reactivity and the advantageous properties conferred by its constituent functional groups make it a powerful tool for the synthesis of novel, biologically active molecules, particularly in the realm of kinase inhibitors. A solid understanding of its synthesis, characterization, and reactivity is essential for leveraging its full potential in the quest for new medicines.

References

-

SynChem, Inc. Catalog. (n.d.). Retrieved from [Link]

- MDPI. (2018). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank, 2018(4), M1015.

- Google Patents. (n.d.). WO2021094247A1 - New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine a key intermediate of nt-814.

- PubMed Central. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Scientific Reports, 12, 17495.

- PubMed Central. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7594–7619.

- MDPI. (2017). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. Molecules, 22(7), 1184.

-

Royal Society of Chemistry. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. Retrieved from [Link]

- MDPI. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 21(21), 8086.

- PubMed. (1992). Synthesis of pyrimidines by direct condensation of amides and nitriles.

- PubMed Central. (2011). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Current Organic Chemistry, 15(20), 3626–3654.

- PubMed Central. (2011). 6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2023.

- PubMed Central. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(19), 5767.

- Frontiers in Chemistry. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 943725.

- PubMed Central. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. ACS Omega, 10(47), 56503–56514.

- MDPI. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules, 27(19), 6296.

- PubMed Central. (2021). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. Molecules, 26(21), 6489.

Sources

Spectroscopic and Physicochemical Characterization of 6-chloro-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine: A Technical Guide

This technical guide provides a comprehensive overview of the physicochemical properties and spectroscopic data for the compound 6-chloro-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the practical aspects of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) for the characterization of this fluorinated pyrimidine derivative. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous structures, offering a robust framework for analysis in the absence of extensive publicly available experimental data for this specific molecule.

Introduction and Physicochemical Properties

This compound, with CAS number 866648-53-5, is a halogenated and fluorinated pyrimidine derivative.[1][2] Such compounds are of significant interest in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group, including increased metabolic stability and lipophilicity. The presence of a reactive chlorine atom further makes it a versatile intermediate for the synthesis of more complex molecules through nucleophilic substitution reactions. A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 866648-53-5 | [1][2] |

| Molecular Formula | C₇H₇ClF₃N₃ | [1] |

| Molecular Weight | 225.6 g/mol | [1][2] |

| IUPAC Name | This compound | N/A |

| Canonical SMILES | CN(C)C1=NC(=NC(=C1)Cl)C(F)(F)F | N/A |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate interpretation.

Workflow for NMR Sample Preparation and Data Acquisition

Caption: Workflow for FT-IR analysis using the KBr pellet method.

Predicted IR Spectral Data

The IR spectrum will show characteristic absorption bands for the C-H, C=N, C-F, and C-Cl bonds.

Table 5: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3000-2850 | C-H stretch | -CH₃ (from N,N-dimethyl) |

| ~1600-1550 | C=N stretch | Pyrimidine ring |

| ~1480-1440 | C=C stretch | Pyrimidine ring |

| ~1350-1100 | C-F stretch | -CF₃ |

| ~800-600 | C-Cl stretch | C-Cl |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification.

Predicted Mass Spectrum and Fragmentation

Electron ionization (EI) would likely lead to the fragmentation of the molecule. The molecular ion peak (M⁺) should be observable, along with characteristic isotopic peaks for chlorine.

Molecular Structure and Key Fragmentation Pathways

Caption: Predicted key fragmentation pathways in the mass spectrum.

Table 6: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 225/227 | Molecular ion peak [M]⁺˙ with the characteristic 3:1 isotopic pattern for chlorine-35 and chlorine-37. |

| 210/212 | Loss of a methyl radical (-CH₃) from the molecular ion. |

| 190 | Loss of a chlorine radical (-Cl) from the molecular ion. |

| 156/158 | Loss of a trifluoromethyl radical (-CF₃) from the molecular ion. |

Conclusion

The spectroscopic and physicochemical data presented in this guide provide a foundational understanding for the characterization of this compound. While based on predictive analysis and data from analogous structures, the outlined protocols and interpretations offer a robust starting point for researchers. Experimental verification of this data is encouraged to further solidify the analytical profile of this compound.

References

Sources

A Technical Guide to the Solubility Profile of 6-chloro-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine in Organic Solvents

Abstract: This technical guide provides a comprehensive framework for understanding and determining the solubility of 6-chloro-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine, a fluorinated heterocyclic compound with potential applications in medicinal chemistry and materials science. Given the compound's structural complexity—featuring a halogenated pyrimidine core, an electron-withdrawing trifluoromethyl group, and a tertiary amine—its solubility behavior is non-trivial. This document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing its solubility. We present detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, explain the causality behind methodological choices, and provide tools for data interpretation. This guide is intended for researchers, chemists, and drug development professionals who require a robust methodology for creating a comprehensive solubility profile to inform reaction optimization, formulation development, and purification strategies.

Introduction to the Target Compound

Chemical Identity and Structural Features

This compound is a substituted pyrimidine with the molecular formula C₇H₇ClF₃N₃ and a molecular weight of 225.60 g/mol . Its structure is characterized by several key functional groups that dictate its chemical behavior and physical properties, including solubility.

| Property | Value | Source |

| Molecular Formula | C₇H₇ClF₃N₃ | |

| Molecular Weight | 225.60 g/mol | |

| IUPAC Name | This compound | - |

| SMILES String | CN(C)c1nc(Cl)cc(n1)C(F)(F)F | - |

| InChI Key | HAIVSXVKEFAZPJ-UHFFFAOYSA-N (Isomer) | |

| Appearance | Typically a solid at room temperature. |

The Role of Key Functional Groups in Solubility

The solubility of this compound is a complex interplay of its constituent parts:

-

Pyrimidine Core: A heterocyclic aromatic ring containing two nitrogen atoms. The lone pairs on the nitrogen atoms can act as hydrogen bond acceptors, potentially increasing solubility in protic solvents.

-

Trifluoromethyl (-CF₃) Group: This is a dominant functional group with a profound impact. It is strongly electron-withdrawing and highly lipophilic (fat-soluble), which generally increases solubility in non-polar organic solvents.[1][2] The presence of a -CF₃ group can enhance a molecule's ability to cross cellular membranes, a crucial factor in drug design.[3] However, its effect can be complex; while it increases lipophilicity, its inductive effect can alter the basicity of the pyrimidine nitrogens and the dimethylamino group, thereby influencing solubility in acidic or basic media.[2][4]

-

Chloro (-Cl) Group: As a halogen, it contributes to the molecule's lipophilicity and can participate in halogen bonding, a specific type of non-covalent interaction that can influence solvation in certain halogenated solvents.[5]

-

N,N-dimethylamino (-N(CH₃)₂) Group: This tertiary amine group is basic and can be protonated in acidic solutions, forming a salt. This ionization dramatically increases polarity and, therefore, solubility in polar protic solvents like water or alcohols.

Theoretical Framework of Solubility

A successful solubility screening program is grounded in a firm understanding of intermolecular forces and the principle of "like dissolves like."[6][7] This rule states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.

Solvent Polarity and Intermolecular Forces

-

Non-polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact via weak London dispersion forces. They are effective at dissolving non-polar solutes. Given the lipophilic nature of the -CF₃ and -Cl groups, our target compound is expected to show some solubility in these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM)): These solvents possess dipole moments but lack O-H or N-H bonds, so they cannot donate hydrogen bonds. They can, however, accept them. They are excellent for dissolving compounds that have polar bonds. The pyrimidine ring and the various substituents make our target molecule a prime candidate for dissolution in these versatile solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can both donate and accept hydrogen bonds. While the target molecule has hydrogen bond acceptors (the ring and amino nitrogens), it lacks strong donors. Therefore, its solubility in highly polar protic solvents like water may be limited unless an acid is present to protonate the amine.

The choice of solvent is critical, as it dictates the environment for chemical reactions and purifications.[8]

Safety and Handling

-

General Hazards: Assumed to be harmful if swallowed, causing skin irritation, and potentially causing an allergic skin reaction.[9]

-

Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[10][11] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12]

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]

-

Disposal: Dispose of contents and container to an approved waste disposal facility in accordance with local, state, and federal regulations.[9]

Experimental Determination of Solubility

A two-tiered approach is recommended: a rapid qualitative assessment followed by a more rigorous quantitative determination for key solvents.

Protocol 1: Qualitative Solubility Assessment

This method provides a quick "soluble" or "insoluble" classification across a broad range of solvents, guiding the selection for quantitative analysis.

Methodology:

-

Preparation: Dispense approximately 10-20 mg of this compound into a series of small, labeled glass vials (e.g., 4 mL).

-

Solvent Addition: To each vial, add a selected solvent in 0.5 mL increments.

-

Mixing: After each addition, cap the vial and vortex or shake vigorously for 60 seconds.[6]

-

Observation: Visually inspect the sample against a contrasting background for any undissolved solid.

-

Classification:

Scientist's Note: This method is designed to be rapid. The threshold for "soluble" (e.g., >10 mg/mL) is an operational definition that can be adjusted based on the intended application. It efficiently triages solvents for more precise analysis.

Protocol 2: Quantitative Solubility Determination (Gravimetric Method)

This protocol determines the solubility of the compound in a specific solvent at a controlled temperature, providing a precise value (e.g., in mg/mL or mol/L).

Methodology:

-

Equilibration: Add an excess amount of the compound to a known volume of the chosen solvent in a sealed vial. An excess is critical to ensure a saturated solution is formed.

-

Saturation: Agitate the vial (e.g., on a shaker or rotator) in a constant temperature bath for an extended period (e.g., 24-48 hours) to ensure the system reaches equilibrium.[15]

-

Phase Separation: Allow the vial to stand undisturbed in the temperature bath until the excess solid has fully settled. Alternatively, centrifuge the vial to pellet the solid.

-

Sample Withdrawal: Carefully withdraw a precise volume (e.g., 1.00 mL) of the clear supernatant using a calibrated pipette. Be careful not to disturb the solid at the bottom.

-

Solvent Evaporation: Transfer the supernatant to a pre-weighed, labeled vial. Carefully evaporate the solvent to dryness under a stream of nitrogen or in a vacuum oven.[15]

-

Mass Determination: Once the solvent is completely removed, re-weigh the vial. The difference between the final and initial mass is the weight of the dissolved solute.

-

Calculation: Calculate the solubility using the formula:

-

Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of supernatant withdrawn in mL)

-

Trustworthiness Check: The protocol's validity rests on achieving a true equilibrium and accurately measuring both the mass of the dissolved solid and the volume of the aliquot. Repeating the measurement at least three times is essential to ensure reproducibility.

Experimental Workflow Diagram

The following diagram outlines the comprehensive workflow for characterizing the compound's solubility.

Caption: Workflow for solubility determination of the target compound.

Data Interpretation and Solvent Selection

Building a Solubility Profile

The collected data should be summarized in a clear, structured table. This profile becomes an invaluable resource for future experimental design.

| Solvent Class | Solvent | Polarity Index | Solubility (mg/mL at 25°C) | Observations |

| Non-polar | Hexane | 0.1 | TBD | - |

| Toluene | 2.4 | TBD | - | |

| Polar Aprotic | Dichloromethane (DCM) | 3.1 | TBD | - |

| Diethyl Ether | 2.8 | TBD | - | |

| Tetrahydrofuran (THF) | 4.0 | TBD | - | |

| Ethyl Acetate | 4.4 | TBD | - | |

| Acetone | 5.1 | TBD | - | |

| Acetonitrile (ACN) | 5.8 | TBD | - | |

| Dimethylformamide (DMF) | 6.4 | TBD | - | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | TBD | - | |

| Polar Protic | Methanol | 5.1 | TBD | - |

| Ethanol | 4.3 | TBD | - | |

| Water | 10.2 | TBD | Likely low | |

| Water + 1 eq. HCl | High | TBD | Expected to be high |

TBD: To Be Determined by experiment.

Logical Framework for Solvent Screening

The following decision tree provides a logical approach to selecting solvents based on the structural features of this compound.

Caption: Decision tree for rational solvent selection.

Conclusion

The solubility of this compound is governed by a sophisticated balance of lipophilicity, polarity, and basicity conferred by its unique combination of functional groups. A purely theoretical prediction is challenging, making systematic experimental determination essential. By employing the qualitative and quantitative protocols outlined in this guide, researchers can efficiently build a comprehensive solubility profile. This data-driven approach is fundamental for optimizing reaction conditions, developing robust purification methods, and advancing the potential applications of this and other complex heterocyclic compounds in scientific research and development.

References

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed Central.

-

Muller, N. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of Pharmaceutical Sciences. [Link]

- EXPERIMENT 1 DETERMIN

- Procedure For Determining Solubility of Organic Compounds. Scribd.

- The Trifluoromethyl Group: Enhancing Chemical Properties. Synthetix.

- Experiment: Solubility of Organic & Inorganic Compounds. Unknown Source.

- The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. Benchchem.

-

How can you determine the solubility of organic compounds?. Quora. [Link]

-

Trifluoromethyl group. Wikipedia. [Link]

-

Solubility of Organic Compounds. (2023). Chem LibreTexts. [Link]

- SAFETY DATA SHEET for 2-Pyrimidinamine, 4,6-dimethyl-. Acros Organics.

-

ELI5 the polarity of solvents and how it affects solubility. Reddit. [Link]

-

Why Does Polarity Affect Compound Solubility Behavior?. YouTube. [Link]

-

How Does Polarity Affect Solvent Choice In Chemistry?. YouTube. [Link]

- Polarity of Solvents. Millipore Sigma.

-

Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. (2024). National Institutes of Health. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives – A Case Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.ws [chem.ws]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. scribd.com [scribd.com]

- 15. quora.com [quora.com]

Technical Guide: Stability and Storage of 6-chloro-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine (CAS 866648-53-5)

Introduction

6-chloro-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its molecular architecture, featuring a pyrimidine core, an electron-withdrawing trifluoromethyl group, and a reactive chlorine atom, makes it a valuable intermediate for synthesizing diverse and complex bioactive molecules.[1] The trifluoromethyl group often enhances metabolic stability and binding affinity, while the chloro-substituent provides a crucial handle for nucleophilic substitution, enabling extensive molecular elaboration.[1][2]

The integrity of such a key building block is paramount for the reproducibility and success of synthetic campaigns and screening programs. Degradation of the starting material can lead to failed reactions, the formation of unknown impurities, and misleading biological data. This guide provides an in-depth analysis of the stability profile of this compound, offers evidence-based protocols for its optimal storage and handling, and presents a framework for its experimental stability assessment.

Compound Profile

A precise understanding of the compound's fundamental properties is the foundation for assessing its stability.

| Property | Value | Source |

| CAS Number | 866648-53-5 | |

| Molecular Formula | C₇H₇ClF₃N₃ | [3] |

| Molecular Weight | 225.60 g/mol | [3] |

| Physical Form | Solid | |

| Purity | Typically ≥96% | |

| InChI Key | RCRUAWWNTTTYOS-UHFFFAOYSA-N |

Core Stability Profile & Mechanistic Insights

The stability of this compound is dictated by the interplay of its functional groups. While generally stable when stored correctly, its structure possesses a primary point of reactivity that constitutes its main degradation pathway.

Key Structural Influences:

-

Trifluoromethyl (CF₃) Group: This strongly electron-withdrawing group deactivates the pyrimidine ring towards electrophilic attack and can enhance overall metabolic stability in downstream applications.[1][2]

-

Chloro (Cl) Substituent: The chlorine atom at the 6-position is the most significant feature concerning stability. The electron-withdrawing nature of the pyrimidine ring and the CF₃ group makes this position susceptible to nucleophilic aromatic substitution . This is the most probable route for degradation.[1]

Potential Degradation Pathways:

-

Hydrolysis: The most common degradation pathway for this compound is hydrolysis of the carbon-chlorine bond. In the presence of ambient or dissolved moisture, the chlorine atom can be displaced by a hydroxyl group, forming the corresponding 6-hydroxy-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine. This reaction is often slow at low temperatures but can be accelerated by heat or changes in pH.

-

Nucleophilic Attack: Solvents or reagents with nucleophilic character (e.g., primary/secondary amines, alcohols, thiols) can react with the compound, displacing the chloride. This is a critical consideration in formulation and reaction setup, as the starting material can be consumed by unintended side reactions.

-

Photodegradation: Although specific data is limited, halogenated aromatic and heterocyclic compounds can be susceptible to degradation upon exposure to UV light. Protection from light is a prudent and standard precautionary measure.

Caption: Primary degradation pathway via hydrolysis.

Recommended Storage and Handling Protocols

Proper storage is the most effective strategy to prevent degradation and ensure the long-term viability of the compound. The following recommendations are synthesized from supplier data sheets and established chemical safety principles.

Storage Conditions

| Condition | Recommendation | Rationale |

| Temperature | -20°C (Long-term) | Minimizes the rate of potential hydrolytic and other degradation reactions. |

| Atmosphere | Tightly sealed container, under inert gas (Argon/Nitrogen) | Prevents ingress of atmospheric moisture, which drives hydrolysis.[4][5] An inert atmosphere is best practice, especially after first use, to displace oxygen and moisture. |

| Light | Store in an opaque or amber vial, in the dark. | Protects against potential photodegradation. |

| Location | Dry, well-ventilated, and approved chemical storage area. | Ensures safety and compliance with standard laboratory practice.[4][5] |

Safe Handling Procedures

The compound is classified as harmful and an irritant. Adherence to safety protocols is mandatory.

-

Engineering Controls: Always handle the solid compound within a certified chemical fume hood to avoid inhalation of dust.[5]

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[4][5]

-

Avoidance: Prevent contact with skin and eyes. Do not ingest. Avoid breathing dust.[5]

-

Dispensing: When weighing and dispensing, use caution to prevent creating airborne dust. Clean any spills promptly and according to safety guidelines.

Experimental Workflow: Protocol for Stability Assessment

To ensure the compound's suitability for a specific application or formulation, a targeted stability study may be required. This protocol provides a robust framework for assessing stability under stressed conditions using High-Performance Liquid Chromatography (HPLC).

Objective: To quantify the degradation of this compound over time under thermal and hydrolytic stress.

Methodology:

-

Stock Solution Preparation:

-

Accurately prepare a 1 mg/mL stock solution of the compound in HPLC-grade acetonitrile. This serves as the T=0 reference sample.

-

-

Preparation of Stress Samples:

-

Control: Transfer an aliquot of the stock solution into an amber HPLC vial, seal, and store at -20°C in the dark.

-

Thermal Stress: Transfer an aliquot into an amber HPLC vial, seal, and place in a calibrated oven at 40°C.

-

Hydrolytic Stress: Prepare a solution of 90:10 acetonitrile:water (v/v). Use this to create a 1 mg/mL sample in an amber HPLC vial, seal, and store at 40°C to simulate accelerated hydrolysis.

-

-

Time-Point Analysis:

-

Analyze all samples at designated time points (e.g., T=0, 24h, 72h, 1 week).

-

At each time point, retrieve the stress samples, allow them to cool to room temperature, and analyze immediately.

-

-

HPLC Analytical Method:

-

Instrument: Standard HPLC system with a UV/Vis or DAD detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution using acetonitrile and water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape). A typical starting point is 60:40 Acetonitrile:Water.

-

Flow Rate: 1.0 mL/min.

-

Detection: Monitor at a wavelength determined by a UV scan of the parent compound (typically around 254 nm).

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

At T=0, identify the retention time and peak area of the parent compound.

-

At subsequent time points, calculate the percentage of the parent compound remaining by comparing its peak area to the T=0 sample ((Area_t / Area_0) * 100).

-

Monitor the chromatogram for the appearance of new peaks, which indicate degradation products. The hydrolysis product should appear as an earlier-eluting, more polar peak.

-

Caption: Experimental workflow for stability assessment.

Conclusion

This compound is a stable compound when appropriate precautions are taken. Its primary liability is the chloro-substituent, which is susceptible to nucleophilic displacement, particularly by water. For researchers, scientists, and drug development professionals, adherence to strict storage and handling protocols is non-negotiable for ensuring the chemical integrity of this valuable building block. Long-term storage at -20°C in a tightly sealed, opaque container, preferably under an inert atmosphere , will effectively mitigate degradation pathways and preserve the compound's purity for reliable and reproducible scientific outcomes.

References

- This compound - Sigma-Aldrich.

- 6-Chloro-4-(trifluoromethyl)

- SAFETY D

- 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine | 1480-66-6 | Benchchem.

- Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists - Refubium - Freie Universität Berlin.

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central.

- Optimization of 6-(trifluoromethyl)

- 4-Chloro-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine - Sigma-Aldrich.

- This compound - - Sigma-Aldrich.

- (6-CHLORO-2-TRIFLUOROMETHYLPYRIMIDIN-4-YL)

Sources

- 1. 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine | 1480-66-6 | Benchchem [benchchem.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemwhat.com [chemwhat.com]

- 4. echemi.com [echemi.com]

- 5. fishersci.com [fishersci.com]

The Ascendant Trajectory of Trifluoromethylpyrimidine Derivatives in Therapeutic and Agrochemical Innovation: A Technical Guide

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of the burgeoning field of trifluoromethylpyrimidine derivatives. We will navigate the synthetic strategies, delve into the diverse biological activities, and elucidate the structure-activity relationships that underpin their therapeutic and agrochemical potential. This document is designed to be a functional resource, blending foundational knowledge with actionable protocols and in-depth analysis to empower your research and development endeavors.

The Trifluoromethyl Group: A Keystone for Enhanced Bioactivity

The strategic incorporation of a trifluoromethyl (-CF3) group into the pyrimidine scaffold is a cornerstone of modern medicinal and agricultural chemistry.[1] This small structural modification imparts a profound influence on the molecule's physicochemical properties, often leading to enhanced biological performance. The C-F bond is significantly stronger than a C-H bond, rendering the trifluoromethyl group highly resistant to metabolic degradation, thereby increasing the compound's in vivo stability and half-life.[1]

Furthermore, the high electronegativity of the fluorine atoms creates a potent electron-withdrawing effect, which can modulate the pKa of nearby functional groups and influence non-covalent interactions with biological targets.[2] The lipophilicity of the trifluoromethyl group is another critical attribute, often improving a molecule's ability to traverse cellular membranes and reach its site of action.[1][3] This confluence of stability, electronic modulation, and lipophilicity makes the trifluoromethyl group a powerful tool for optimizing the pharmacokinetic and pharmacodynamic profiles of pyrimidine-based agents.[2][3]

Synthetic Avenues to Trifluoromethylpyrimidine Scaffolds

The synthesis of trifluoromethylpyrimidine derivatives can be broadly approached through two main strategies: the introduction of a trifluoromethyl group onto a pre-existing pyrimidine ring, or the construction of the pyrimidine ring from trifluoromethyl-containing building blocks. The latter is often preferred to overcome challenges with regioselectivity inherent in direct trifluoromethylation.[2]

A versatile and efficient approach is the one-pot multi-component reaction. For instance, 5-trifluoromethyl pyrimidine derivatives can be selectively synthesized by reacting CF3SO2Na, aryl enaminones, and aryl amidine hydrochlorides.[2] This method demonstrates good functional group tolerance and scalability.[2]

Another common strategy involves the cyclocondensation of a trifluoromethylated three-carbon precursor with a dinucleophilic species. For example, ethyl trifluoroacetoacetate is a key starting material that can undergo a series of reactions, including ring closure, chlorination, and subsequent substitutions, to yield a diverse array of trifluoromethylpyrimidine derivatives.[4]

The following diagram illustrates a generalized synthetic workflow for the preparation of substituted trifluoromethylpyrimidines.

Caption: Generalized synthetic workflow for trifluoromethylpyrimidine derivatives.

A Spectrum of Biological Activities

Trifluoromethylpyrimidine derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for a range of therapeutic and agricultural applications.

Anticancer Activity

A significant body of research has focused on the development of trifluoromethylpyrimidine derivatives as anticancer agents.[5][6] These compounds often exert their effects by targeting key signaling pathways involved in cancer cell proliferation and survival.

Mechanism of Action: Kinase Inhibition

A primary mechanism of anticancer activity is the inhibition of protein kinases.[7] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets. Trifluoromethylpyrimidine derivatives have been successfully designed as potent inhibitors of several kinases implicated in oncogenesis.

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a receptor tyrosine kinase that plays a pivotal role in cell growth and proliferation.[8] Overexpression or mutation of EGFR is common in various cancers. A new series of 5-trifluoromethylpyrimidine derivatives have been synthesized as EGFR inhibitors, with some compounds exhibiting IC50 values in the nanomolar range against EGFR kinase and potent antiproliferative activity against cancer cell lines such as A549, MCF-7, and PC-3.[9][10]

-

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: VEGFRs are key mediators of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[11] Furo[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives containing a trifluoromethyl group have been developed as potent VEGFR-2 inhibitors.[12]

The following diagram illustrates the inhibition of the EGFR signaling pathway by a trifluoromethylpyrimidine derivative.

Caption: Inhibition of the EGFR signaling pathway.

Quantitative Data: Anticancer Activity

| Compound ID | Target | Cell Line | IC50 (µM) | Citation |

| 3b | - | C32 (Melanoma) | 24.4 | [5] |

| 3b | - | A375 (Melanoma) | 25.4 | [5] |

| 9u | EGFR | A549 (Lung) | 0.35 | [9] |

| 9u | EGFR | MCF-7 (Breast) | 3.24 | [9] |

| 9u | EGFR | PC-3 (Prostate) | 5.12 | [9] |

| 9u | EGFR Kinase | - | 0.091 | [9] |

Antifungal Activity

The pyrimidine scaffold is a well-established pharmacophore in antifungal drug discovery. The addition of a trifluoromethyl group can enhance the efficacy of these compounds against a range of phytopathogenic fungi.[4][13]

Mechanism of Action

The antifungal activity of pyrimidine derivatives is often attributed to the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[5] Azoles, a major class of antifungals, act by inhibiting the enzyme 14α-demethylase, which is involved in the ergosterol pathway.[5] It is plausible that trifluoromethylpyrimidine derivatives share a similar mechanism, disrupting the integrity of the fungal cell membrane. Another potential mechanism is the disruption of endoplasmic reticulum (ER) function in fungi.[14]

Quantitative Data: Antifungal Activity

| Compound ID | Fungal Species | Inhibition (%) at 50 µg/mL | Citation |

| 5o | Phomopsis sp. | 100 | [13] |

| 5f | Phomopsis sp. | 100 | [13] |

| 5o | B. dothidea | 88.5 | [13] |

Antiviral Activity

The development of novel antiviral agents is a critical area of research, and trifluoromethyl-containing compounds have shown promise in this domain.[15] While research specifically on trifluoromethylpyrimidine derivatives for antiviral applications is emerging, the broader class of pyrimidine derivatives has a documented history of antiviral activity.[16][17]

Mechanism of Action

The primary antiviral mechanism for many nucleoside analogue drugs, which often feature a pyrimidine core, is the inhibition of viral nucleic acid synthesis.[2] These compounds can be incorporated into the growing viral DNA or RNA chain, leading to chain termination or the introduction of mutations, a process known as "error catastrophe".[18] For non-nucleoside inhibitors, the mechanism can involve targeting viral proteins, such as the coat protein, to obstruct viral self-assembly.[6]

Quantitative Data: Antiviral Activity (against Tobacco Mosaic Virus - TMV)

| Compound ID | Activity | EC50 (µg/mL) | Citation |

| 7x | Curative | 211.8 | [6] |

| 7ab | Inactivation | 36.1 | [6] |

| Ningnanmycin (Control) | Curative | 389.8 | [6] |

| Ningnanmycin (Control) | Inactivation | 23.2 | [6] |

Anti-inflammatory Activity

Pyrimidine derivatives have demonstrated significant anti-inflammatory properties, with some compounds showing efficacy comparable to or exceeding that of established nonsteroidal anti-inflammatory drugs (NSAIDs).[19]

Mechanism of Action

The anti-inflammatory effects of pyrimidine derivatives are often mediated through the inhibition of key inflammatory mediators, such as cyclooxygenase (COX) enzymes (particularly COX-2), and the suppression of pro-inflammatory cytokines.[19][20] Some derivatives have also been shown to inhibit the NF-κB signaling pathway, a central regulator of the inflammatory response.[19]

Quantitative Data: Anti-inflammatory Activity (COX-2 Inhibition)

| Compound ID | COX-2 IC50 (µM) | Citation |

| L1 | Selective for COX-2 | [21] |

| L2 | Selective for COX-2 | [21] |

| Piroxicam (Control) | Less selective | [21] |

| Meloxicam (Control) | Selective for COX-2 | [21] |

Experimental Protocols

To facilitate further research, this section provides detailed, step-by-step methodologies for key biological assays.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method for quantifying the inhibitory activity of a compound against a specific protein kinase.

Principle: The assay measures the amount of ADP produced during the kinase reaction. The ADP is then converted to ATP, which is used to generate a luminescent signal. The intensity of the luminescence is inversely proportional to the kinase inhibition.

Materials:

-

Kinase of interest

-

Kinase substrate peptide

-

ATP

-

Test compound (e.g., trifluoromethylpyrimidine derivative)

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 96-well plates

-

Plate reader with luminescence detection

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations.

-

Kinase Reaction: a. In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well. b. Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature. c. Initiate the reaction by adding 5 µL of the substrate/ATP mixture. d. Incubate the plate at 30°C for 60 minutes.

-

ADP Detection: a. Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

-

Data Analysis: a. Measure the luminescence of each well using a plate reader. b. Plot the luminescence signal against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[9]

In Vitro Antifungal Activity Assay (Poisoned Food Technique)

This protocol outlines a method for assessing the antifungal activity of a compound against phytopathogenic fungi.[4][13]

Principle: The test compound is incorporated into a fungal growth medium. The growth of the fungus on this "poisoned" medium is compared to its growth on a control medium to determine the inhibitory effect of the compound.

Materials:

-

Phytopathogenic fungus of interest (e.g., Botrytis cinerea)

-

Potato Dextrose Agar (PDA) medium

-

Test compound

-

Solvent for the test compound (e.g., DMSO)

-

Sterile petri dishes

-

Sterile cork borer

Procedure:

-

Medium Preparation: Prepare PDA medium according to the manufacturer's instructions. Autoclave to sterilize and then cool to approximately 45-50°C.

-

Compound Incorporation: Add the test compound (dissolved in a minimal amount of solvent) to the molten PDA to achieve the desired final concentration (e.g., 50 µg/mL). Also prepare a control plate with the solvent alone.

-

Plating: Pour the PDA (with and without the test compound) into sterile petri dishes and allow them to solidify.

-

Inoculation: Using a sterile cork borer, cut a disc of mycelium from the edge of an actively growing culture of the test fungus. Place the mycelial disc in the center of each PDA plate.

-